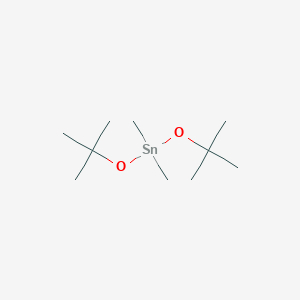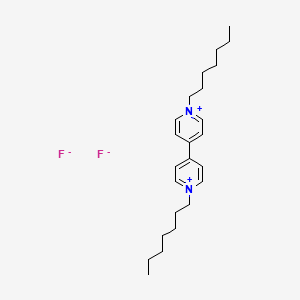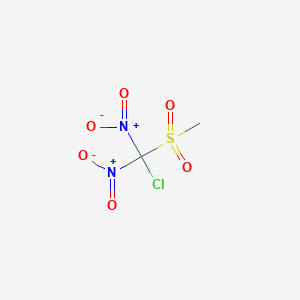
Chloro(methanesulfonyl)dinitromethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(methanesulfonyl)dinitromethane is an organosulfur compound with a complex structure that includes chloro, methanesulfonyl, and dinitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
Chloro(methanesulfonyl)dinitromethane can be synthesized through a multi-step process involving the chlorination of methanesulfonic acid followed by nitration. The general synthetic route involves:
Chlorination of Methanesulfonic Acid: Methanesulfonic acid is reacted with thionyl chloride or sulfuryl chloride to produce methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.
化学反应分析
Types of Reactions
Chloro(methanesulfonyl)dinitromethane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of methanesulfonyl derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of sulfonic acids.
科学研究应用
Chloro(methanesulfonyl)dinitromethane has several applications in scientific research:
作用机制
The mechanism of action of chloro(methanesulfonyl)dinitromethane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro groups can participate in redox reactions. The methanesulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the compound .
相似化合物的比较
Similar Compounds
Dinitromethane: Similar in having nitro groups but lacks the methanesulfonyl and chloro groups.
Methanesulfonyl Chloride: Contains the methanesulfonyl group but lacks the nitro and chloro groups.
Trinitromethane: Contains three nitro groups but lacks the methanesulfonyl and chloro groups.
属性
CAS 编号 |
58300-69-9 |
|---|---|
分子式 |
C2H3ClN2O6S |
分子量 |
218.57 g/mol |
IUPAC 名称 |
chloro-methylsulfonyl-dinitromethane |
InChI |
InChI=1S/C2H3ClN2O6S/c1-12(10,11)2(3,4(6)7)5(8)9/h1H3 |
InChI 键 |
SKGUZTVRPDNVHU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


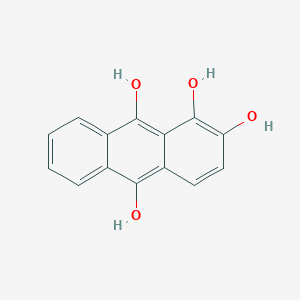
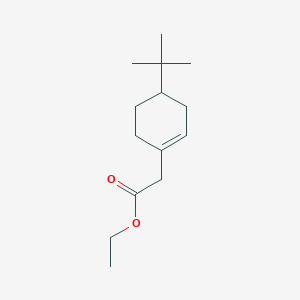
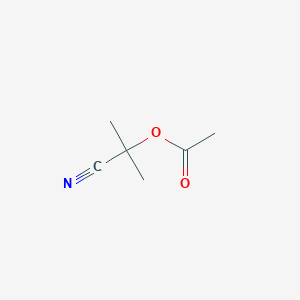
![2,4-Dichloro-6-[(dimethylamino)methyl]phenol](/img/structure/B14627417.png)
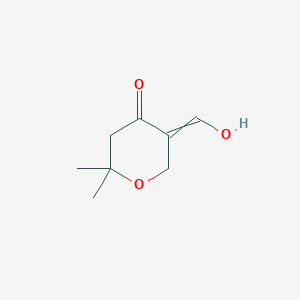
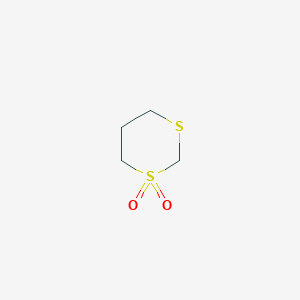
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

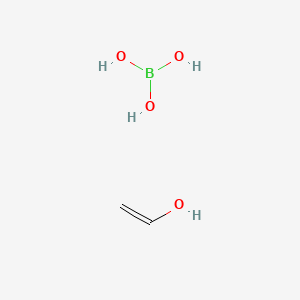

![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
